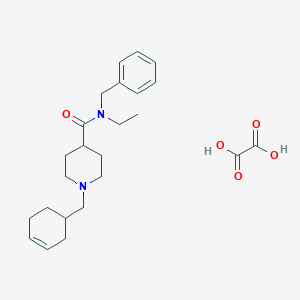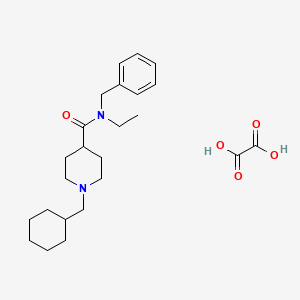![molecular formula C28H36N2O7 B3950062 [1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid](/img/structure/B3950062.png)
[1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid
Overview
Description
[1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid: is a complex organic compound that features a piperidine backbone with methoxy and phenylmethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone typically involves multi-step organic reactions. The initial steps often include the formation of the piperidine ring, followed by the introduction of methoxy and phenylmethoxy groups through nucleophilic substitution reactions. The final steps involve the coupling of the piperidine derivatives under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential pharmacological activities. They may act as ligands for certain receptors or enzymes, influencing biological pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of [1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, altering their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
[1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone: shares similarities with other piperidine derivatives, such as and .
Phenylboronic acids: are also structurally related due to the presence of phenyl groups and their use in similar synthetic applications.
Uniqueness
What sets [1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone apart is its specific combination of methoxy and phenylmethoxy groups, which confer unique chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
[1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O3.C2H2O4/c1-30-25-18-22(10-11-24(25)31-20-21-8-4-2-5-9-21)19-27-16-12-23(13-17-27)26(29)28-14-6-3-7-15-28;3-1(4)2(5)6/h2,4-5,8-11,18,23H,3,6-7,12-17,19-20H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFGCVOBGOCKCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCC(CC2)C(=O)N3CCCCC3)OCC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,4-dimethoxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid](/img/structure/B3949986.png)
![1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid](/img/structure/B3949994.png)
![[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B3950005.png)
![[1-(Cyclohexylmethyl)piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid](/img/structure/B3950008.png)
![[1-[(4-Methylphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid](/img/structure/B3950010.png)
![[1-[(3-Methylthiophen-2-yl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid](/img/structure/B3950018.png)

![Oxalic acid;[1-(2-phenylpropyl)piperidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B3950024.png)
![[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid](/img/structure/B3950039.png)
![[1-[(3-Ethoxy-4-hydroxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid](/img/structure/B3950057.png)
![Oxalic acid;piperidin-1-yl-[1-[(3,4,5-trimethoxyphenyl)methyl]piperidin-4-yl]methanone](/img/structure/B3950060.png)


![N-benzyl-N-ethyl-1-[(3-methyl-2-thienyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B3950081.png)
